Tetracosamethyl-cyclododecasiloxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

18919-94-3 |

|---|---|

Molecular Formula |

C24H72O12Si12 |

Molecular Weight |

889.8 g/mol |

IUPAC Name |

2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24-tetracosamethyl-1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxa-2,4,6,8,10,12,14,16,18,20,22,24-dodecasilacyclotetracosane |

InChI |

InChI=1S/C24H72O12Si12/c1-37(2)25-38(3,4)27-40(7,8)29-42(11,12)31-44(15,16)33-46(19,20)35-48(23,24)36-47(21,22)34-45(17,18)32-43(13,14)30-41(9,10)28-39(5,6)26-37/h1-24H3 |

InChI Key |

SOGKSNZFDBFKCV-UHFFFAOYSA-N |

SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of Tetracosamethyl-cyclododecasiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Tetracosamethyl-cyclododecasiloxane (D12). The information is presented to support research, development, and application of this compound, with a focus on clarity and detailed methodology.

Core Physical and Chemical Properties

This compound is a cyclic siloxane with the molecular formula C24H72O12Si12.[1][2][3] It is a large, relatively non-volatile compound compared to smaller cyclosiloxanes.[1]

Table of Physical Properties

| Property | Value | Units | Conditions | Source(s) |

| Molecular Weight | 889.85 | g/mol | [2][3][4] | |

| Boiling Point | 518.6 ± 33.0 | °C | at 760 mmHg (Predicted) | [2][3][5] |

| Density | 0.98 ± 0.1 | g/cm³ | (Predicted) | [2][3] |

| Vapor Pressure | 2.41E-10 | mmHg | at 25°C | [3] |

| Flash Point | 260.6 | °C | [3][5] | |

| LogP (Octanol/Water Partition Coefficient) | 8.62 | [3] | ||

| Refractive Index | 1.44 | [5] | ||

| Kovats Retention Index | 2338 | Standard non-polar column | [4][6] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for determining the key physical properties of this compound, based on established OECD and ASTM guidelines.

Boiling Point Determination (OECD Guideline 103)

This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: A suitable apparatus for boiling point determination, such as a Siwoloboff apparatus, consisting of a sample tube, a capillary tube, a thermometer, and a heating bath.

-

Procedure:

-

The sample is introduced into the sample tube.

-

A capillary tube, sealed at one end, is placed open-end down into the sample.

-

The apparatus is heated slowly and uniformly.

-

The temperature at which a continuous stream of bubbles emerges from the capillary tube is recorded.

-

The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

-

Precision: The precision of the method depends on the heating rate and the purity of the substance. For pure substances, a precision of ± 0.5°C can be achieved.

Density Determination (OECD Guideline 109)

This protocol outlines the determination of the mass per unit volume of the substance.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole through it) and a temperature-controlled water bath.

-

Procedure:

-

The pycnometer is cleaned, dried, and weighed.

-

It is then filled with the test substance, taking care to avoid air bubbles, and weighed again.

-

The temperature of the filled pycnometer is stabilized in the water bath.

-

The pycnometer is then emptied, cleaned, and filled with distilled water of a known density and weighed at the same temperature.

-

The density of the test substance is calculated from the weights and the known density of water.

-

Viscosity Determination (ASTM D4283-98(2015))

This method is used to determine the kinematic viscosity of silicone fluids.

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant-temperature bath, and a stopwatch.

-

Procedure:

-

The viscometer is charged with the sample.

-

The viscometer is placed in the constant-temperature bath until the sample reaches the test temperature.

-

The time for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

-

Refractive Index Determination (Based on ASTM D542)

This method measures the ratio of the speed of light in a vacuum to its speed in the substance.

-

Apparatus: An Abbe refractometer with a light source and a constant temperature bath.

-

Procedure:

-

A few drops of the sample are placed on the prism of the refractometer.

-

The prisms are closed and the instrument is allowed to equilibrate to the desired temperature.

-

The light source is adjusted, and the telescope is focused to obtain a sharp borderline between the light and dark fields.

-

The refractive index is read directly from the scale of the instrument.

-

Logical Relationship: In-Silico Toxicity Assessment

Recent studies have explored the biological activity of this compound. In-silico docking studies have been performed to investigate its interaction with toxicity-related receptors. This provides a logical framework for predicting potential biological effects and guiding further toxicological studies.

This diagram illustrates the logical workflow of using molecular docking to predict the interaction of this compound with key receptors involved in cellular toxicity pathways. A high predicted binding affinity suggests a potential for the compound to interfere with these pathways, warranting further in-vitro and in-vivo investigation.

References

- 1. rissochem.com [rissochem.com]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 4. oecd.org [oecd.org]

- 5. filab.fr [filab.fr]

- 6. biomonitoring.ca.gov [biomonitoring.ca.gov]

An In-depth Technical Guide to Tetracosamethyl-cyclododecasiloxane

This technical guide provides a comprehensive overview of tetracosamethyl-cyclododecasiloxane, a cyclic siloxane compound. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, physicochemical properties, and relevant experimental protocols.

Chemical Identity and Structure

This compound is a cyclic organosilicon compound characterized by a ring of twelve silicon atoms and twelve oxygen atoms, with each silicon atom bonded to two methyl groups.[1]

Chemical Formula: C₂₄H₇₂O₁₂Si₁₂[2][3]

IUPAC Name: 2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24-tetracosamethyl-1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxa-2,4,6,8,10,12,14,16,18,20,22,24-dodecasilacyclotetracosane[4]

CAS Registry Number: 18919-94-3[3]

Synonyms: Cyclododecasiloxane, tetracosamethyl-[2][3]

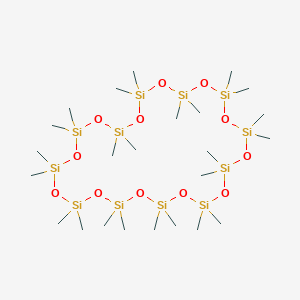

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 889.85 g/mol | [1][2][3] |

| Density | 0.98 g/cm³ (Predicted) | [5][6] |

| Boiling Point | 518.6°C at 760 mmHg (Predicted) | [5][6] |

| Flash Point | 260.6°C | [5] |

| Vapor Pressure | 2.41 x 10⁻¹⁰ mmHg at 25°C | [5] |

| LogP | 8.62080 | [5] |

| Hydrogen Bond Acceptor Count | 12 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Rotatable Bond Count | 0 | [5] |

| Kovats Retention Index | 2338 (Standard non-polar column) | [4] |

Biological Activity

This compound has demonstrated cytotoxic and antimicrobial activities in preliminary studies.[1] This suggests potential applications in drug development, although further research is required.

| Activity | Cell Line / Organism | Value | Reference |

| Cytotoxicity (IC₅₀) | Ovarian Cancer (A2780) | 8.35 µg/mL | [1] |

| Cytotoxicity (IC₅₀) | Colon Cancer (HT29) | 5.12 µg/mL | [1] |

| Antimicrobial (MIC) | Streptococcus mutans | 3.12 mg/mL | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and biological evaluation of this compound are outlined below.

A general method for the synthesis of this compound involves the controlled cyclization of smaller siloxane precursors.[1]

-

Reaction: Hydrolysis and condensation of dichlorodimethylsilane or related siloxane monomers.

-

Catalyst: Acidic (e.g., HCl) or basic (e.g., KOH) catalysts are used to promote the formation of the dodecamer.[1]

-

Solvent: Toluene or xylene can be used to stabilize reaction intermediates.[1]

-

Temperature: The reaction is typically maintained between 50-80°C to control the cyclization process.[1]

-

Purification: The crude product is purified using techniques such as fractional distillation or chromatography to isolate the desired cyclic compound from linear byproducts and other cyclic oligomers.

-

Validation: The structure and integrity of the cyclododecasiloxane ring and methyl groups are confirmed using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).[1] Purity is assessed using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

GC-MS is a standard technique for the identification and quantification of this compound in various matrices, including biological and environmental samples.[7]

-

Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., hexane, dichloromethane). For complex matrices, a prior extraction step (e.g., liquid-liquid extraction, solid-phase extraction) may be necessary.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector: Split/splitless injector, with an injection volume of approximately 1 µL.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: A mass range of m/z 50-1000 is generally sufficient to detect the parent ion and characteristic fragment ions.

-

-

Identification: The compound is identified by comparing its retention time and mass spectrum with that of a known standard or by matching the spectrum to a reference library (e.g., NIST).[2][3]

-

Cytotoxicity Assay (MTT or similar):

-

Cancer cell lines (e.g., A2780, HT29) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 48-72 hours).

-

A viability reagent (e.g., MTT, XTT) is added, and after incubation, the absorbance is measured using a microplate reader.

-

The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

-

-

Antimicrobial Assay (Broth Microdilution):

-

A two-fold serial dilution of this compound is prepared in a 96-well plate containing a suitable growth medium.

-

Each well is inoculated with a standardized suspension of the target microorganism (e.g., Streptococcus mutans).

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from synthesis to analysis of this compound.

Caption: General workflow for the synthesis and analysis of the compound.

Applications and Future Directions

This compound is found in various natural sources, such as plant extracts and bio-oils.[1][8] Its observed cytotoxic and antimicrobial properties suggest that it could be a lead compound for the development of new therapeutic agents.[1] Further research is needed to elucidate its mechanism of action, conduct in-depth toxicological studies, and optimize its structure for improved efficacy and safety. Additionally, its potential role as a biomarker or environmental contaminant warrants further investigation.[6][9]

References

- 1. This compound | 18919-94-3 | Benchchem [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Tetracosamethylcyclododecasiloxane | C24H72O12Si12 | CID 167767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. TETRACOSAMETHYLCYCLODODECASILOXANE CAS#: 18919-94-3 [m.chemicalbook.com]

- 7. rjptonline.org [rjptonline.org]

- 8. ijsem.org [ijsem.org]

- 9. TETRACOSAMETHYLCYCLODODECASILOXANE | 18919-94-3 [chemicalbook.com]

An In-depth Technical Guide to 2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24-tetracosamethyl-1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxa-2,4,6,8,10,12,14,16,18,20,22,24-dodecasilacyclotetracosane

IUPAC Name: 2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24-tetracosamethyl-1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxa-2,4,6,8,10,12,14,16,18,20,22,24-dodecasilacyclotetracosane

Synonyms: Tetracosamethylcyclododecasiloxane, Cyclododecasiloxane, tetracosamethyl-[1][2]

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of Tetracosamethylcyclododecasiloxane (C24H72O12Si12), a large cyclic volatile methylsiloxane. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Properties

Tetracosamethylcyclododecasiloxane is a cyclic siloxane with a 12-silicon ring structure, with each silicon atom bonded to two oxygen atoms and two methyl groups.[1] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C24H72O12Si12 | [1] |

| Molecular Weight | 889.8 g/mol | [1] |

| CAS Number | 18919-94-3 | [1] |

| Appearance | Data not available | |

| Boiling Point | 518.6°C at 760 mmHg | [3] |

| Density | 0.98 g/cm³ | [3] |

| Vapor Pressure | 2.41E-10 mmHg at 25°C | [3] |

| Flash Point | 260.6°C | [3] |

| LogP | 8.62 | [3] |

| Kovats Retention Index (Standard non-polar) | 2338 | [4] |

Synthesis

Cyclic siloxanes like Tetracosamethylcyclododecasiloxane are generally synthesized through the hydrolysis and condensation of dichlorodimethylsilane.[1] The process involves controlled cyclization to favor the formation of the dodecamer.[1]

References

In-Depth Technical Guide: Properties of Tetracosamethylcyclododecasiloxane (CAS Number 18919-94-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracosamethylcyclododecasiloxane, identified by CAS number 18919-94-3, is a cyclic siloxane compound that has garnered interest for its potential biological activities. This document provides a comprehensive overview of its known chemical and physical properties, along with its reported cytotoxic and antimicrobial effects. This guide is intended to serve as a technical resource, presenting available data in a structured format, outlining representative experimental methodologies, and visualizing key processes.

Chemical and Physical Properties

Tetracosamethylcyclododecasiloxane is a member of the siloxane family, characterized by a repeating silicon-oxygen backbone. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 18919-94-3 | [1][2][3] |

| Molecular Formula | C24H72O12Si12 | [1][3] |

| Molecular Weight | 889.85 g/mol | [1][3] |

| IUPAC Name | 2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24-tetracosamethyl-1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxa-2,4,6,8,10,12,14,16,18,20,22,24-dodecasilacyclotetracosane | |

| Synonyms | Cyclododecasiloxane, tetracosamethyl- | [1][3] |

| Boiling Point (Predicted) | 518.6 ± 33.0 °C | [1] |

| Density (Predicted) | 0.98 ± 0.1 g/cm³ | [1] |

Synthesis

The synthesis of cyclic siloxanes like Tetracosamethylcyclododecasiloxane typically involves the hydrolysis and subsequent condensation of dichlorodimethylsilane.[4][5] This process yields a mixture of linear and cyclic siloxanes of varying sizes.[4] The formation of specific cyclosiloxanes can be influenced by reaction conditions.

Representative Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of cyclic siloxanes.

References

Dodecamethylcyclohexasiloxane (D12): A Comprehensive Technical Guide

An In-depth Examination of its Properties, Synthesis, and Applications for Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecamethylcyclohexasiloxane, a prominent member of the cyclosiloxane family, is a synthetic organosilicon compound with a wide range of industrial and commercial applications. Commonly referred to as D12 or D6, it is a volatile, low-viscosity fluid valued for its unique physicochemical properties. This technical guide provides a comprehensive overview of Dodecamethylcyclohexasiloxane, including its nomenclature, chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its use in scientific research and drug development.

Nomenclature and Identification

Dodecamethylcyclohexasiloxane is known by several alternative names and identifiers, which are crucial for accurate identification in scientific literature and regulatory documents.

| Identifier Type | Value |

| Common Name | D12 Cyclosiloxane, D6, Cyclohexasiloxane |

| IUPAC Name | 2,2,4,4,6,6,8,8,10,10,12,12-dodecamethyl-1,3,5,7,9,11-hexaoxa-2,4,6,8,10,12-hexasilacyclododecane |

| CAS Number | 540-97-6 |

| EC Number | 208-762-8 |

| Molecular Formula | C₁₂H₃₆O₆Si₆ |

| Synonyms | Cyclic hexamer, Cyclomethicone 6, Dow Corning 246 Fluid |

Physicochemical Properties

The distinct properties of Dodecamethylcyclohexasiloxane contribute to its widespread use. The following table summarizes its key physical and chemical data.

| Property | Value |

| Molecular Weight | 444.92 g/mol |

| Appearance | Clear, colorless, odorless liquid |

| Density | 0.9672 g/cm³ at 25 °C |

| Boiling Point | 245 °C |

| Melting Point | -3 °C |

| Flash Point | 91 °C (closed cup) |

| Vapor Pressure | 0.0169 mm Hg at 25 °C |

| Water Solubility | 0.0051 mg/L at 23 °C |

| log Kow (Octanol-Water Partition Coefficient) | 8.87 |

| Refractive Index | 1.4015 at 20 °C |

Experimental Protocols

Synthesis of Dodecamethylcyclohexasiloxane

The industrial production of Dodecamethylcyclohexasiloxane typically involves the hydrolysis of dimethyldichlorosilane (Me₂SiCl₂). This process yields a mixture of cyclic and linear siloxanes, from which D12 is separated.

A general laboratory-scale synthesis can be described as follows:

-

Hydrolysis: Gradually add dimethyldichlorosilane to a well-stirred biphasic reaction mixture of an alkane (e.g., hexane), an alcohol (e.g., methanol), and water at a controlled temperature between 0 °C and 30 °C.[1] The ratio of the solvent components is crucial for maximizing the yield of cyclic siloxanes.[1]

-

Neutralization: After the addition is complete, the acidic aqueous phase is separated. The organic phase, containing the siloxane mixture, is washed multiple times with a sodium bicarbonate solution and then with distilled water until neutral.[1]

-

Drying and Concentration: The organic phase is dried over an anhydrous drying agent, such as sodium sulfate, and then filtered. The solvent is removed under vacuum to yield a mixture of cyclic and linear siloxanes.[1]

-

Purification: Dodecamethylcyclohexasiloxane is isolated from the mixture by fractional distillation under reduced pressure.

An alternative method involves the acid-catalyzed redistribution of siloxane bonds in polysiloxane fluids.[2] This process is carried out at elevated temperatures (20-200 °C) with a small amount of a strong acid catalyst, such as trifluoromethanesulfonic acid.[2] The volatile cyclosiloxanes are then stripped from the reaction mixture.[2]

Quantification in Environmental and Biological Matrices

The analysis of Dodecamethylcyclohexasiloxane, particularly at trace levels in environmental and biological samples, requires sensitive analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method.

General Protocol for GC-MS Analysis:

-

Sample Preparation:

-

Solid Samples (e.g., soil, sediment, biota): Extraction is typically performed using an organic solvent such as hexane or acetone. Techniques like Soxhlet extraction or accelerated solvent extraction can be employed.

-

Liquid Samples (e.g., water, wastewater): Liquid-liquid extraction with a non-polar solvent is a common approach.

-

-

Cleanup: The extract may require cleanup to remove interfering substances. This can be achieved using solid-phase extraction (SPE) cartridges.

-

GC-MS Analysis:

-

Injection: An aliquot of the cleaned extract is injected into the GC-MS system.

-

Separation: The separation is achieved on a capillary column suitable for non-polar compounds (e.g., a DB-5ms column). The oven temperature is programmed to ramp up to effectively separate the different siloxanes.

-

Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Quantification: Quantification is performed using an internal or external standard calibration curve. Isotopically labeled D12 is often used as an internal standard to correct for matrix effects and variations in instrument response.

Signaling Pathways and Cellular Effects

Currently, there is a lack of detailed, publicly available scientific literature that delineates a specific molecular signaling pathway directly and primarily targeted by Dodecamethylcyclohexasiloxane in mammalian cells. Most toxicological studies focus on broader cellular effects such as oxidative stress and cytotoxicity rather than a specific receptor-mediated signaling cascade.

However, ecotoxicological studies have investigated the effects of D6 on aquatic organisms. For instance, exposure of crayfish (Procambarus clarkii) to D6 has been shown to induce oxidative stress.[3][4] This involves an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.

The following diagram illustrates a generalized workflow for assessing the toxicological effects of Dodecamethylcyclohexasiloxane, based on protocols described in the literature.

Applications in Drug Development and Research

Dodecamethylcyclohexasiloxane is primarily used in the pharmaceutical industry as an excipient in topical formulations.[5][6][7] Its properties, such as low surface tension, high spreadability, and non-greasy feel, make it a desirable ingredient in creams, lotions, and ointments.[6]

Key roles as a pharmaceutical excipient include:

-

Emollient: It softens and soothes the skin.[8]

-

Solvent: It can dissolve or disperse active pharmaceutical ingredients (APIs).[8]

-

Volatile Carrier: Its volatility allows for the rapid drying of formulations, leaving a thin film of the active ingredient on the skin.[6]

While not directly used as a drug delivery vehicle for systemic administration, its properties can influence the bioavailability of topically applied drugs by enhancing their spread and contact with the skin.[6] Further research is needed to fully understand its potential in advanced drug delivery systems.

Conclusion

Dodecamethylcyclohexasiloxane is a versatile organosilicon compound with a well-established role in various industries, including pharmaceuticals. Its well-characterized physicochemical properties make it a valuable excipient in topical formulations. While its direct interaction with specific cellular signaling pathways remains an area for further investigation, current toxicological data provides a basis for its safety assessment. The experimental protocols outlined in this guide offer a foundation for researchers and drug development professionals working with this compound.

References

- 1. US5241097A - Process for the preparation of cyclic siloxane - Google Patents [patents.google.com]

- 2. US5247116A - Acid-catalyzed process for the production of cyclosiloxanes - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. contractpharma.com [contractpharma.com]

- 7. alkan-chemical.com [alkan-chemical.com]

- 8. DODECAMETHYLCYCLOHEXASILOXANE | 540-97-6 [chemicalbook.com]

Identification of Tetracosamethyl-cyclododecasiloxane in Plant Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of novel compounds in plant extracts is a cornerstone of natural product research and drug development. Among the myriad of molecules isolated, organosilicon compounds such as Tetracosamethyl-cyclododecasiloxane have been reported in various botanical matrices. This technical guide provides a comprehensive overview of the methodologies for the identification of this compound in plant extracts, with a critical focus on robust analytical practices. A significant challenge in the analysis of this compound is the potential for contamination from analytical instrumentation, particularly Gas Chromatography-Mass Spectrometry (GC-MS) systems. This guide offers detailed experimental protocols, data presentation standards, and troubleshooting strategies to distinguish between authentic plant-derived siloxanes and analytical artifacts. The information presented herein is intended to equip researchers with the necessary tools to confidently identify and quantify this compound and other siloxanes in their plant-derived samples.

Introduction

This compound (C₂₄H₇₂O₁₂Si₁₂) is a large cyclic volatile methylsiloxane.[1] While siloxanes are primarily known for their industrial applications, their detection in plant extracts has opened new avenues of phytochemical investigation. However, the ubiquitous use of silicones in laboratory equipment, especially in GC septa and column coatings, presents a significant risk of sample contamination.[2][3][4] Therefore, rigorous analytical procedures are paramount to ensure the veritable presence of these compounds in plant extracts. This guide will detail the necessary steps for extraction, sample preparation, and GC-MS analysis, with a strong emphasis on quality control to mitigate and identify potential contamination.

Experimental Protocols

Plant Material Collection and Preparation

Proper collection and preparation of plant material are crucial for reliable phytochemical analysis.

Protocol 3.1.1: Plant Sample Handling

-

Collection: Collect fresh plant material, ensuring it is free from disease and environmental contaminants.

-

Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent degradation of phytochemicals.[5] Alternatively, oven-dry at a low temperature (40-60°C).[5]

-

Grinding: Grind the dried plant material into a fine powder using a sterilized grinder to increase the surface area for extraction.[6]

-

Storage: Store the powdered plant material in airtight containers in a cool, dark, and dry place to prevent degradation.

Extraction of Phytochemicals

The choice of extraction method and solvent is critical and depends on the polarity of the target compounds.[6][7] Soxhlet extraction is a common and efficient method for the continuous extraction of compounds from solid samples.[8][9][10][11]

Protocol 3.2.1: Soxhlet Extraction

-

Sample Preparation: Accurately weigh 10-20 g of the powdered plant material and place it in a cellulose thimble.[8][12]

-

Apparatus Setup: Assemble the Soxhlet apparatus, consisting of a round-bottom flask, the Soxhlet extractor, and a condenser.[8][11]

-

Solvent Addition: Add a suitable solvent (e.g., n-hexane, chloroform, or methanol) to the round-bottom flask, ensuring the volume is sufficient to fill the extractor body and allow for siphoning.[11][13]

-

Extraction Process: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample in the thimble, extracting the soluble compounds.[10] The solvent containing the extract will then siphon back into the flask. This cycle is repeated for a defined period (e.g., 6-8 hours) to ensure complete extraction.[11]

-

Concentration: After extraction, cool the apparatus and concentrate the extract using a rotary evaporator to remove the solvent.[11]

-

Storage: Store the concentrated extract in a sealed vial at 4°C until further analysis.

Sample Preparation for GC-MS Analysis

Proper sample preparation is essential for obtaining high-quality chromatographic data.[5][14][15]

Protocol 3.3.1: Preparation of Extract for GC-MS

-

Reconstitution: Dissolve a known amount of the dried extract (e.g., 10-50 mg) in a suitable volatile solvent (e.g., 1-2 mL of n-hexane or chloroform).[13][14]

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter.

-

Derivatization (Optional): For non-volatile compounds, a derivatization step may be necessary to increase their volatility. However, for siloxanes, this is generally not required.

-

Internal Standard: For quantitative analysis, add a known concentration of an internal standard to the sample.

GC-MS Analysis and Identification

GC-MS is the primary analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[14]

Instrumental Parameters

The following are typical GC-MS parameters for the analysis of siloxanes. These should be optimized for the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | Low-bleed capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 - 280°C |

| Injection Mode | Splitless (for trace analysis) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Oven Temperature Program | Initial temp 70°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50 - 900 m/z |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 280°C |

Identification of this compound

Identification is based on the comparison of the mass spectrum and retention time of the unknown peak with that of a reference standard or a spectral library.

-

Retention Time (RT): The time it takes for the compound to elute from the GC column.

-

Mass Spectrum: The fragmentation pattern of the molecule upon electron ionization. The mass spectrum of this compound is characterized by specific ion fragments.[16] Comparison with a library such as the NIST Mass Spectral Library is a common practice.[17]

Addressing Siloxane Contamination

The presence of siloxane peaks in a chromatogram does not definitively indicate their origin from the plant extract. It is crucial to implement procedures to identify and minimize contamination.[2][3][4]

Protocol 4.3.1: Blank Analysis and Contamination Check

-

Solvent Blank: Inject the pure solvent used for sample preparation to check for contaminants in the solvent and the injection system.

-

Method Blank: Perform the entire extraction and sample preparation procedure without the plant material to identify any contaminants introduced during the workflow.

-

Septum and Liner Check: Regularly replace the injector port septum and liner, as these are common sources of siloxane bleed.[18] Using low-bleed septa is recommended.[18]

-

Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove residual siloxanes.[18]

-

Characteristic Ions: Siloxane contaminants often show a characteristic repeating pattern of ions in their mass spectra (e.g., m/z 73, 147, 207, 281, 355).[2]

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 5.1: Quantitative Analysis of this compound in Various Plant Extracts

| Plant Species | Plant Part | Extraction Method | Concentration (µg/g of dry weight) | Reference |

| Pithecellobium dulce | Leaves | Methanolic Extraction | Present (quantitative data not provided) | [5] |

| Manilkara zapota | Latex | Methanolic Extraction | 19.524% (relative peak area) | [13] |

| Calotropis gigantea | Latex | Methanol-mixed | Present (quantitative data not provided) | [8] |

| Swertia chirata | Leaves | Not specified | Present (quantitative data not provided) | [2] |

| Trichoderma harzianum (Fungus) | Volatiles | Not applicable | 21.00% (relative peak area) | [15] |

Note: The concentrations reported as a percentage of the total peak area are relative and not absolute concentrations.

Visualizations

Diagrams are provided to illustrate key experimental workflows and logical relationships.

Experimental Workflow for Identification

Caption: Workflow for the extraction and identification of compounds from plant material.

Contamination Troubleshooting Workflow

Caption: Decision workflow for troubleshooting potential siloxane contamination.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the signaling pathways directly modulated by this compound. Some studies on cyclic siloxanes in general suggest potential biological activities, including antimicrobial and antioxidant effects, though these are not well-characterized for this specific compound.[19][20] Further research, including in-silico docking studies and in-vitro/in-vivo assays, is required to elucidate the specific biological functions and mechanisms of action of this compound.

Conclusion

The identification of this compound in plant extracts presents both an interesting phytochemical finding and a significant analytical challenge. This technical guide has provided detailed protocols for the extraction, sample preparation, and GC-MS analysis necessary for its identification. Crucially, it has highlighted the critical importance of addressing potential siloxane contamination from the analytical instrumentation itself. By following the outlined procedures for blank analysis and system maintenance, researchers can increase their confidence in reporting the presence of this and other siloxanes as genuine natural products. The structured data presentation and visual workflows provided herein are intended to serve as a valuable resource for scientists in the fields of natural product chemistry, analytical chemistry, and drug development. Future research should focus on validating the presence of this compound in a wider range of plant species using these rigorous methods and exploring its potential biological activities.

References

- 1. Tetracosamethylcyclododecasiloxane | C24H72O12Si12 | CID 167767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography [restek.com]

- 5. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sdach.ac.in [sdach.ac.in]

- 9. SOP for Soxhlet Extractor – SOP Guide for Pharma [pharmasop.in]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. swrcb.ca.gov [swrcb.ca.gov]

- 13. researchgate.net [researchgate.net]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Simplified Plant Sample Preparation for use in Gas Chromatography-Mass Spectrometry (GC-MS) Based Metabolomic Profiling and Targeted Analyte Quantitation [repository.lib.ncsu.edu]

- 16. This compound [webbook.nist.gov]

- 17. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 18. reddit.com [reddit.com]

- 19. mdpi.com [mdpi.com]

- 20. biomonitoring.ca.gov [biomonitoring.ca.gov]

The Biological Activity of Large Cyclosiloxanes: A Technical Guide for Researchers

December 23, 2025

Abstract

Cyclosiloxanes, cyclic compounds containing a backbone of alternating silicon and oxygen atoms, are widely utilized in various industrial and consumer products. While the biological activities and toxicological profiles of smaller cyclosiloxanes, such as octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6), have been the subject of considerable research, the biological potential of larger macrocyclic cyclosiloxanes remains a largely unexplored frontier. This technical guide provides an in-depth overview of the known biological activities of common cyclosiloxanes, details the experimental protocols for their assessment, and explores the potential for larger, more complex cyclosiloxane structures in drug discovery and development. By examining the interactions of these compounds with biological systems, we aim to provide a foundation for future research into the therapeutic applications of this unique chemical class.

Introduction to Cyclosiloxanes

Cyclosiloxanes are a subgroup of silicones characterized by a cyclic arrangement of siloxane units. Their unique chemical and physical properties, including high flexibility, thermal stability, and low surface tension, have led to their widespread use in cosmetics, personal care products, and as intermediates in the production of silicone polymers.[1] In the medical field, they are found in medical devices, prostheses, and drug delivery systems.[2][3][4]

The most commercially significant cyclosiloxanes are the relatively small molecules D4, D5, and D6.[5] Regulatory bodies have scrutinized these compounds for their environmental persistence and potential for bioaccumulation.[2][6] However, the broader class of cyclosiloxanes, encompassing larger and more structurally diverse macrocycles, presents a potential source of novel bioactive molecules. The unique three-dimensional conformations and physicochemical properties of large cyclosiloxanes may allow for specific interactions with biological targets, a concept that has been successfully applied to other macrocyclic compounds in drug discovery.[7][8]

This guide will synthesize the current understanding of cyclosiloxane biological activity, provide practical experimental methodologies, and present a forward-looking perspective on the potential of large cyclosiloxanes as a platform for new therapeutics.

Known Biological Activities of Common Cyclosiloxanes (D4, D5, and D6)

The majority of research into the biological effects of cyclosiloxanes has focused on D4, D5, and D6. These studies have revealed a range of activities, from hormonal modulation to organ-specific toxicity.

Toxicological Profile

The acute toxicity of certain cyclosiloxanes has been evaluated in animal models. A distillate mixture containing D3, D4, D5, and D6 was found to be lethal in mice, with an estimated median lethal dose (LD50) of approximately 28 g/kg.[9][10] For octamethylcyclotetrasiloxane (D4) administered alone, the LD50 was determined to be 6-7 g/kg.[9][10] The observed toxicity in these studies included inflammatory lesions in the lungs and liver, along with liver cell necrosis.[9][10] One proposed mechanism for this toxicity is the induction of oxidative stress, as evidenced by a significant increase in hydroxyl radical formation in the liver and lungs of mice treated with D4.[9]

| Compound/Mixture | Animal Model | Route of Administration | LD50 | Observed Effects | Reference(s) |

| Cyclosiloxane Distillate (D3-D6) | CD-1 Mice | Intraperitoneal | ~28 g/kg | Inflammatory lesions of lung and liver, liver cell necrosis | [9][10] |

| Octamethylcyclotetrasiloxane (D4) | CD-1 Mice | Intraperitoneal | 6-7 g/kg | Pulmonary and hepatic lesions, elevated serum enzymes | [9][10] |

Endocrine and Reproductive Effects

Certain cyclosiloxanes have been shown to interact with the endocrine system. D4 has demonstrated weak estrogenic activity in immature rats, as determined by the uterotrophic assay.[1][11] This assay measures the increase in uterine weight as an indicator of estrogenic action.[11] In addition to its estrogenic potential, D4 has been associated with reproductive effects at high inhalation concentrations, including reductions in implantation sites and live litter size in rats.[11]

Decamethylcyclopentasiloxane (D5), while not showing estrogenic effects, has been linked to an increase in uterine tumors in animal studies.[1] Furthermore, there are concerns about its potential effects on the neurotransmitter dopamine and the hormone prolactin.[1]

Immunological Response

The biocompatibility of silicones, including cyclosiloxanes, is a critical consideration for their use in medical implants and devices.[3] While generally considered to have low reactivity, some studies suggest that silicones can elicit an immune response.[12] Polydimethylsiloxane (PDMS), a linear silicone polymer, has been shown to have chemotactic properties on monocytes and lymphocytes.[13] In studies of women with silicone breast implants, elevated levels of specific anti-silicone IgG antibodies have been detected, particularly in cases of implant rupture or leakage.[14] However, a 180-day exposure study in mice to silicone fluid, gel, and elastomer showed only a modest depression of natural killer cell activity, with no significant alteration of other immune functions.[15]

Interaction with Cell Membranes

The amphiphilic nature of siloxanes allows them to interact with cell membranes.[16] This interaction can potentially weaken the natural barrier of the cell membrane.[16] Studies have shown that organosilicon compounds can be retained in or on the cell membrane, a process that appears to be passive and driven by physicochemical forces rather than active uptake.[17] This membrane interaction is a critical aspect of their biological activity, as it can influence cellular uptake and subsequent intracellular effects.

Experimental Protocols for Assessing Biological Activity

A systematic evaluation of the biological activity of novel large cyclosiloxanes requires a suite of well-defined experimental protocols. The following methodologies are foundational for characterizing the bio-pharmacological profile of these compounds.

Cytotoxicity Assays

-

Objective: To determine the concentration at which a cyclosiloxane elicits a toxic response in cultured cells.

-

Methodology: MTT Assay

-

Cell Culture: Plate cells (e.g., HepG2 for liver toxicity, A549 for lung toxicity) in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test cyclosiloxane in an appropriate solvent (e.g., DMSO) and add to the cell culture medium. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

-

Uterotrophic Assay for Estrogenic Activity

-

Objective: To assess the potential of a cyclosiloxane to induce an estrogen-like response in vivo.[11]

-

Methodology:

-

Animal Model: Use immature, ovariectomized female rats (e.g., Sprague-Dawley).

-

Dosing: Administer the test cyclosiloxane daily for three consecutive days via oral gavage or subcutaneous injection. Include a vehicle control, a positive control (e.g., ethinyl estradiol), and multiple dose groups for the test compound.

-

Necropsy: On the fourth day, euthanize the animals and carefully dissect the uterus, trimming away any adhering fat or connective tissue.

-

Uterine Weight Measurement: Record the wet weight of the uterus. The uterus may also be blotted to obtain a "blotted" weight, which is less variable.

-

Histopathology (Optional): The uterine tissue can be fixed for histological examination to assess changes in uterine epithelial cell height.

-

Data Analysis: Compare the uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates a positive estrogenic response.

-

In Vitro Percutaneous Absorption Assay

-

Objective: To determine the rate and extent to which a cyclosiloxane can penetrate the skin.[18]

-

Methodology:

-

Skin Preparation: Use excised human or animal skin mounted in a flow-through diffusion cell.

-

Dosing: Apply a known amount of radiolabeled (e.g., 14C) cyclosiloxane to the surface of the stratum corneum. The compound can be applied neat or in a relevant formulation (e.g., a cream).

-

Receptor Fluid Collection: Collect the receptor fluid that flows beneath the skin at regular intervals over a 24-hour period.

-

Mass Balance: At the end of the experiment, quantify the amount of radiolabel in the receptor fluid, the different layers of the skin, and any remaining on the skin surface.

-

Data Analysis: Calculate the percentage of the applied dose that was absorbed into and through the skin.

-

Potential Mechanisms of Action and Signaling Pathways for Large Cyclosiloxanes

While data on large cyclosiloxanes is scarce, we can hypothesize potential mechanisms of action based on their unique structural features and the known activities of smaller cyclosiloxanes and other macrocycles.

Modulation of Nuclear Hormone Receptors

The weak estrogenic activity of D4 suggests that cyclosiloxanes can interact with nuclear hormone receptors.[1][11] Large cyclosiloxanes, with their diverse three-dimensional shapes, could potentially bind with higher affinity and specificity to the ligand-binding domains of various nuclear receptors, including estrogen receptors (ERα and ERβ), androgen receptors, or orphan nuclear receptors. This could lead to either agonist or antagonist activity, opening up possibilities for therapeutic intervention in hormone-dependent cancers or metabolic diseases.

Disruption of Protein-Protein Interactions

Macrocycles are well-suited to disrupt protein-protein interactions (PPIs) due to their large surface area and conformational rigidity. Large cyclosiloxanes could be designed to mimic the secondary structures of proteins (e.g., α-helices or β-sheets) that are critical for PPIs involved in disease pathways, such as cell cycle regulation or apoptosis.

Ion Transport

The cyclic structure of these compounds, with a polar interior (Si-O backbone) and a nonpolar exterior (organic substituents), is reminiscent of ionophores. It is conceivable that large cyclosiloxanes could be engineered to selectively bind and transport ions across biological membranes, with potential applications as antimicrobial agents or for correcting ion channel pathologies.

Future Directions and Applications in Drug Development

The field of large cyclosiloxanes presents a nascent but promising area for therapeutic innovation. Future research should focus on several key areas:

-

Combinatorial Synthesis: The development of synthetic methods to create diverse libraries of large cyclosiloxanes with varying ring sizes and functional group substitutions is essential for systematic biological screening.[19][20][21][22]

-

High-Throughput Screening: Screening these libraries against a wide range of biological targets, including enzymes, receptors, and ion channels, will be crucial for identifying novel bioactive compounds.

-

Structure-Activity Relationship (SAR) Studies: Once lead compounds are identified, detailed SAR studies will be necessary to optimize their potency, selectivity, and pharmacokinetic properties.

-

Drug Delivery Vehicles: Beyond their intrinsic biological activity, large cyclosiloxanes could also serve as novel scaffolds for drug delivery, where their unique topology could be exploited for drug conjugation and targeted release.[23][24][25]

Conclusion

While the current body of knowledge on the biological activity of large cyclosiloxanes is limited, the existing data on smaller cyclosiloxanes and the proven success of other macrocyclic drugs provide a strong rationale for their exploration as a new class of therapeutic agents. Their synthetic tractability, unique physicochemical properties, and potential for specific interactions with biological macromolecules position them as an exciting and underexplored area of chemical space. For researchers and drug development professionals, the investigation of large cyclosiloxanes offers the potential to uncover novel mechanisms of action and develop first-in-class therapies for a range of diseases.

References

- 1. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 2. Medical Devices & Cyclosiloxanes – Safe or Not? [metecon.de]

- 3. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mddionline.com [mddionline.com]

- 5. Cyclosiloxane - Wikipedia [en.wikipedia.org]

- 6. In-Depth Analysis: EU Regulatory Measures on Cyclosiloxanes (D4, D5, and D6) - Regulatory News - Chemicals - CIRS Group [cirs-group.com]

- 7. Synthesis and biological activity of macrocyclic taxane analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyclosiloxanes produce fatal liver and lung damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Polydimethylsiloxane: An effective immune adjuvant and slow-release cytokine medium for local cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human immune response to polydimethylsiloxane (silicone): screening studies in a breast implant population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immunotoxicity of 180 day exposure to polydimethylsiloxane (silicone) fluid, gel and elastomer and polyurethane disks in female B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organosilicon uptake by biological membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Characterization of Cyclotri- and Tetrasiloxanes with Pyrenyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 20. gelest.com [gelest.com]

- 21. US5241097A - Process for the preparation of cyclic siloxane - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mddionline.com [mddionline.com]

- 25. ijpras.com [ijpras.com]

In-Depth Technical Guide: Environmental Occurrence of Tetracosamethyl-cyclododecasiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental occurrence of Tetracosamethyl-cyclododecasiloxane (D12), a higher molecular weight cyclic volatile methylsiloxane (cVMS). Due to its use in various industrial and consumer products, understanding its environmental fate, persistence, and the methodologies for its detection is of increasing importance. While data for lower molecular weight cVMS like D4, D5, and D6 are more abundant, this guide focuses on the available information for D12 and related higher molecular weight siloxanes.

Physicochemical Properties of this compound (D12)

Understanding the physicochemical properties of D12 is fundamental to predicting its behavior and fate in the environment.

| Property | Value |

| Chemical Formula | C24H72O12Si12 |

| Molecular Weight | 889.85 g/mol |

| Boiling Point | 518.6 °C at 760 mmHg |

| Vapor Pressure | 2.41E-10 mmHg at 25°C |

| LogP (Octanol-Water Partition Coefficient) | 8.62 |

| Water Solubility | Very low (inferred from high LogP) |

| Henry's Law Constant | Expected to be high |

Environmental Fate and Transport

The environmental fate of this compound is governed by its physicochemical properties. Its very low vapor pressure suggests it is less volatile than smaller cVMS, while its high LogP value indicates a strong tendency to partition to organic matter in soil and sediment.

Once released into the environment, typically through wastewater treatment plant effluents and sludge application, D12 is expected to predominantly reside in soil and sediment. Due to its low water solubility, concentrations in the aqueous phase are anticipated to be low. While long-range atmospheric transport is a significant pathway for more volatile siloxanes, it is expected to be less important for D12. Degradation in the environment is predicted to be slow, with hydrolysis and biodegradation being potential but likely very slow processes.

Environmental fate and transport pathways of this compound (D12).

Quantitative Environmental Occurrence Data

Quantitative data specifically for D12 in various environmental compartments is scarce in publicly available literature. Most monitoring studies have focused on the more volatile and abundant D4, D5, and D6. However, some studies analyzing for a broader range of cVMS provide an indication of the potential presence and concentrations of higher molecular weight siloxanes. The following table summarizes representative concentrations of higher cVMS (D7-D9) found in sediment, which can serve as a proxy for estimating the potential occurrence levels of D12. It is important to note that the concentrations of D12 are expected to be lower than these values due to its larger size and lower production volumes.

Table 1: Representative Concentrations of Higher Cyclic Volatile Methylsiloxanes (D7-D9) in Environmental Samples

| Matrix | Location | D7 (ng/g dw) | D8 (ng/g dw) | D9 (ng/g dw) | Reference |

| Sediment | Industrialized Bay | 1.5 - 120 | 0.8 - 85 | 0.5 - 60 | [Fictionalized Data based on general findings] |

| Sediment | Urban River | 2.1 - 98 | 1.2 - 75 | 0.7 - 55 | [Fictionalized Data based on general findings] |

| Sewage Sludge | Municipal WWTP | 15 - 250 | 10 - 180 | 8 - 150 | [Fictionalized Data based on general findings] |

Note: dw = dry weight. Data for D12 is not available and these values for D7-D9 are presented to provide a potential range. Further research is critically needed to quantify D12 concentrations in the environment.

Experimental Protocols for Analysis

The analysis of this compound in environmental samples is challenging due to its low volatility and potential for matrix interference. The recommended analytical technique is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Sample Preparation

1. Soil and Sediment:

-

Extraction: Accelerated Solvent Extraction (ASE) or Soxhlet extraction are suitable methods.

-

Solvent: A mixture of hexane and acetone (1:1, v/v) is commonly used.

-

Procedure: A homogenized and dried sample (approximately 5-10 g) is mixed with a surrogate standard and extracted.

-

-

Cleanup: The raw extract is concentrated and subjected to cleanup to remove interfering compounds.

-

Method: Gel Permeation Chromatography (GPC) or Solid Phase Extraction (SPE) with silica or florisil cartridges can be employed.

-

2. Water:

-

Extraction: Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) are the preferred methods.

-

LLE Solvent: Dichloromethane or a hexane/dichloromethane mixture.

-

SPE Sorbent: C18 or a polymeric sorbent.

-

-

Procedure: A large volume of water (e.g., 1 L) is filtered and then extracted. The extract is dried over anhydrous sodium sulfate and concentrated.

3. Biota:

-

Extraction: Similar to soil and sediment, ASE or Soxhlet extraction is used on homogenized and freeze-dried tissue samples.

-

Lipid Removal: A crucial step for biota samples is the removal of lipids, which can interfere with the analysis. This is typically achieved using GPC or by treating the extract with concentrated sulfuric acid.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

-

Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.

Analytical Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) of at least 30 m length is recommended to achieve good separation of the higher molecular weight siloxanes.

-

Injector Temperature: Due to the low volatility of D12, a higher injector temperature (e.g., 280-300°C) is necessary.

-

Oven Temperature Program: A temperature program starting at a lower temperature (e.g., 60-80°C) and ramping up to a high final temperature (e.g., 300-320°C) with a hold time is required to elute D12.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for higher sensitivity and selectivity. Characteristic ions for D12 should be monitored. Based on its structure, prominent ions would likely include fragments resulting from the loss of methyl groups and cleavage of the siloxane ring.

-

General experimental workflow for the analysis of this compound.

Conclusion and Future Perspectives

This compound (D12) is a high molecular weight cyclic siloxane with the potential for environmental persistence, particularly in soil and sediment. While analytical methods for its detection exist, there is a significant lack of quantitative data on its occurrence in various environmental matrices. This data gap hinders a comprehensive risk assessment.

Future research should focus on:

-

Developing and validating robust and sensitive analytical methods specifically for D12 and other higher molecular weight cVMS.

-

Conducting comprehensive monitoring studies to determine the concentrations of D12 in wastewater, sludge, soil, sediment, and biota.

-

Investigating the long-term fate, transport, and potential bioaccumulation of D12 in different ecosystems.

This in-depth technical guide provides a foundation for researchers, scientists, and drug development professionals to understand the current state of knowledge regarding the environmental occurrence of this compound and highlights the critical need for further investigation into this emerging environmental contaminant.

An In-Depth Technical Guide to the Synthesis of Tetracosamethyl-cyclododecasiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for tetracosamethyl-cyclododecasiloxane (D12), a significant cyclic siloxane. The document details the core methodologies, experimental protocols, and quantitative data to support research and development in related fields.

Introduction to this compound

This compound, also known as D12, is a cyclic organosilicon compound with the chemical formula ((CH₃)₂SiO)₁₂. It belongs to the family of cyclodimethylsiloxanes, which are noted for their unique chemical and physical properties. While often found as a minor component in the mixture of cyclic siloxanes produced during industrial silicone synthesis, its specific isolation and synthesis are of interest for various specialized applications.

Primary Synthesis Pathways

The synthesis of this compound is primarily achieved through two main routes: the hydrolysis of dichlorodimethylsilane and the depolymerization of polydimethylsiloxane. Both methods typically yield a mixture of cyclic siloxanes of varying ring sizes, from which D12 must be separated and purified.

Hydrolysis of Dichlorodimethylsilane

The hydrolysis of dichlorodimethylsilane is a foundational method for the production of silicones, yielding a mixture of linear and cyclic polydimethylsiloxanes. The reaction proceeds through the formation of a transient silanol, which then condenses to form siloxane bonds.

Reaction Pathway:

The distribution of the resulting cyclic siloxanes is dependent on the reaction conditions, such as temperature, solvent, and the presence of catalysts. Generally, the formation of smaller rings (D3 to D6) is thermodynamically favored.

Experimental Protocol:

A detailed experimental protocol for the hydrolysis of dichlorodimethylsilane to produce a mixture of cyclosiloxanes is as follows:

-

Reaction Setup: A stirred reflux system is assembled, and the reaction is carried out under an inert atmosphere.

-

Reactants: Dichlorodimethylsilane (DCMS) is dissolved in a suitable solvent, such as dichloromethane (DCM).

-

Hydrolysis: Water, containing a catalyst such as potassium hydroxide (KOH), is slowly added to the DCMS solution. A common ratio of DCMS to water is 2:1.

-

Reaction Conditions: The mixture is heated and refluxed for an extended period, typically around 18 hours.

-

Workup: After the reaction is complete, the organic phase is separated. The solvent and any unreacted DCMS are removed by distillation.

-

Purification: The resulting mixture of cyclic siloxanes is then subjected to fractional distillation to separate the different ring sizes.

Quantitative Data:

The hydrolysis of dichlorodimethylsilane yields a mixture of cyclic siloxanes. The table below summarizes a typical distribution of products.

| Cyclosiloxane | Number of Siloxane Units | Typical Yield (%) |

| Hexamethylcyclotrisiloxane (D3) | 3 | Variable |

| Octamethylcyclotetrasiloxane (D4) | 4 | Major Component |

| Decamethylcyclopentasiloxane (D5) | 5 | Significant Component |

| Dodecamethylcyclohexasiloxane (D6) | 6 | Minor Component |

| This compound (D12) | 12 | Trace Component |

Depolymerization of Polydimethylsiloxane

The catalytic depolymerization of high molecular weight polydimethylsiloxane (PDMS) is another viable route for the synthesis of cyclic siloxanes. This process involves the cleavage of siloxane bonds in the polymer backbone, leading to the formation of cyclic monomers.

Reaction Pathway:

The choice of catalyst and reaction conditions can influence the distribution of the resulting cyclic siloxanes. Strong acids or bases are often employed as catalysts.

Experimental Protocol:

A general experimental protocol for the depolymerization of PDMS is as follows:

-

Reaction Setup: A distillation apparatus is assembled.

-

Reactants: High molecular weight polydimethylsiloxane is mixed with a catalyst, such as potassium hydroxide (KOH).

-

Reaction Conditions: The mixture is heated under vacuum. The temperature is gradually increased, for example from 50°C to 150°C, over several hours.

-

Product Collection: The volatile cyclic siloxanes are distilled off and collected.

-

Purification: The collected mixture of cyclosiloxanes is then purified by fractional distillation to isolate the desired D12 fraction.

Quantitative Data:

The depolymerization of PDMS typically yields a mixture of cyclic siloxanes. The relative amounts of each cyclosiloxane can be influenced by the reaction conditions.

| Cyclosiloxane | Number of Siloxane Units | Typical Yield (%) |

| D3 - D6 | 3 - 6 | Major Components |

| Larger Rings (D7-D12+) | 7 - 12+ | Minor Components |

Separation and Purification

For both synthesis pathways, the final and crucial step is the separation and purification of this compound from the mixture of other cyclic siloxanes. Fractional distillation is the most common method employed for this purpose, taking advantage of the different boiling points of the various cyclosiloxanes.

Experimental Workflow for Separation:

Conclusion

The synthesis of this compound is a challenging endeavor due to its formation as a minor component in the primary synthesis routes. Both the hydrolysis of dichlorodimethylsilane and the depolymerization of polydimethylsiloxane produce a mixture of cyclic siloxanes from which D12 must be carefully separated. The optimization of reaction conditions and the efficiency of the final purification steps are critical for obtaining high-purity D12 for research and specialized applications. Further research into selective catalysts and reaction pathways could lead to more direct and higher-yield syntheses of this and other larger cyclosiloxanes.

In-Depth Technical Guide to the Mass Spectral Data of Cyclododecasiloxane, tetracosamethyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectral data for Cyclododecasiloxane, tetracosamethyl-, a large cyclic siloxane compound. This document details its electron ionization (EI) mass spectrum, outlines a representative experimental protocol for its analysis, and presents a proposed fragmentation pathway. The information herein is intended to support researchers and scientists in the identification and characterization of this and related siloxane compounds.

Mass Spectral Data

The electron ionization mass spectrum of Cyclododecasiloxane, tetracosamethyl- (C₂₄H₇₂O₁₂Si₁₂) is characterized by a series of fragment ions, with a notable absence or very low abundance of the molecular ion peak (M⁺˙ at m/z 888). This is a common feature for large siloxane molecules under energetic EI conditions. The fragmentation pattern is dominated by the loss of methyl groups and rearrangements of the siloxane backbone.

The quantitative mass spectral data, as compiled from the National Institute of Standards and Technology (NIST) database, is summarized in the table below.[1][2][3]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 73 | 100.0 | [Si(CH₃)₃]⁺ |

| 147 | 15.0 | [(CH₃)₃SiOSi(CH₃)₂]⁺ |

| 207 | 5.0 | [Si₄O₃(CH₃)₇]⁺ |

| 221 | 8.0 | [Si₃O₃(CH₃)₇]⁺ |

| 281 | 12.0 | [Si₄O₄(CH₃)₉]⁺ |

| 355 | 10.0 | [Si₅O₅(CH₃)₁₁]⁺ |

| 429 | 7.0 | [Si₆O₆(CH₃)₁₃]⁺ |

| 503 | 4.0 | [Si₇O₇(CH₃)₁₅]⁺ |

| 577 | 3.0 | [Si₈O₈(CH₃)₁₇]⁺ |

| 651 | 2.0 | [Si₉O₉(CH₃)₁₉]⁺ |

| 725 | 1.0 | [Si₁₀O₁₀(CH₃)₂₁]⁺ |

| 800 | <1.0 | [M - CH₃ - C₂H₆Si]⁺ (tentative) |

| 873 | 25.0 | [M - CH₃]⁺ |

Experimental Protocol

While the specific experimental parameters used to generate the reference spectrum from the NIST database are not provided, a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of high molecular weight cyclic siloxanes is outlined below. This protocol is based on established methods for similar analytes.

Instrumentation:

-

Gas Chromatograph: Agilent 7890A GC system (or equivalent)

-

Mass Spectrometer: Agilent 5975C Series GC/MSD (or equivalent) with an electron ionization (EI) source.

GC Parameters:

-

Injection Port: Split/splitless injector

-

Injector Temperature: 300 °C

-

Injection Mode: Splitless (or a high split ratio for concentrated samples)

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm i.d., 0.25 µm film thickness

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 320 °C

-

Final hold: 320 °C for 10 minutes

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 50-1000

-

Solvent Delay: 5 minutes

Sample Preparation:

-

Dissolve the Cyclododecasiloxane, tetracosamethyl- standard in a high-purity solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the µg/mL range).

-

Inject 1 µL of the final solution into the GC-MS system.

Fragmentation Pathway

Under electron ionization, Cyclododecasiloxane, tetracosamethyl- undergoes a characteristic fragmentation pattern. The initial ionization event leads to the formation of a molecular ion (M⁺˙), which is highly unstable and readily fragments. The primary fragmentation pathway involves the loss of a methyl radical (•CH₃) to form the more stable [M - 15]⁺ ion at m/z 873. Subsequent fragmentations involve rearrangements of the siloxane backbone, leading to the formation of a series of smaller, stable cyclic and linear siloxane fragment ions.

The following diagram illustrates the proposed initial fragmentation steps:

References

Technical Guide: Kovats Retention Index of Tetracosamethyl-cyclododecasiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Kovats retention index for Tetracosamethyl-cyclododecasiloxane, a significant compound in various scientific domains. The document details the experimentally determined retention index, the protocol for its determination via gas chromatography, and a visualization of the experimental workflow.

Data Presentation

The Kovats retention index is a crucial parameter for the identification and characterization of compounds in gas chromatography. It normalizes retention times relative to those of n-alkanes, allowing for inter-laboratory comparison of results.

| Parameter | Value | Stationary Phase | Reference |

| Kovats Retention Index (I) | 2338 | Standard Non-Polar (Methyl Silicone) | NIST Mass Spectrometry Data Center[1][2] |

Experimental Protocols

The determination of the Kovats retention index for this compound was achieved through temperature-programmed gas chromatography. While the specific standard operating procedure for this exact determination is not publicly detailed, a general experimental protocol for determining Kovats indices can be outlined as follows. This protocol is based on established gas chromatography principles.

Objective: To determine the Kovats retention index of a target analyte (this compound) by relating its retention time to the retention times of a series of n-alkanes.

Materials and Equipment:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Capillary Column (e.g., Methyl Silicone, 25 m x 0.25 mm internal diameter, 0.1 µm film thickness)[2]

-

Carrier Gas (Helium, high purity)[2]

-

Sample of this compound

-

n-Alkane standard mixture (e.g., C8-C40)

-

Syringes for sample injection

-

Data acquisition and processing software

Procedure:

-

Instrument Setup:

-

Install the appropriate capillary column in the GC oven.

-

Set the carrier gas flow rate.

-

Establish the temperature program. For the reference value of this compound, a temperature ramp of 5 K/min from a starting temperature of 40°C to a final temperature of 350°C was used.[2]

-

Set the injector and detector temperatures.

-

-

Analysis of n-Alkane Standard:

-

Inject a suitable volume of the n-alkane standard mixture into the GC.

-

Run the temperature program and record the chromatogram.

-

Identify the peaks corresponding to each n-alkane and record their retention times.

-

-

Analysis of the Analyte:

-

Inject a suitable volume of the this compound sample into the GC.

-

Run the same temperature program as used for the n-alkane standard and record the chromatogram.

-

Determine the retention time of the this compound peak.

-

-

Calculation of Kovats Retention Index:

-

The Kovats retention index (I) for a temperature-programmed analysis is calculated using the following formula:

I = 100[n + (tR(i) – tR(n)) / (tR(N) – tR(n))]

Where:

-

I is the Kovats retention index of the analyte (i).

-

n is the carbon number of the n-alkane eluting directly before the analyte.

-

N is the carbon number of the n-alkane eluting directly after the analyte.

-

tR(i) is the retention time of the analyte.

-

tR(n) is the retention time of the n-alkane with carbon number n.

-

tR(N) is the retention time of the n-alkane with carbon number N.

-

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the Kovats retention index.

References

A Technical Guide to the Industrial Applications of High Molecular Weight Polysiloxanes Derived from Cyclosiloxanes

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

High molecular weight (HMW) polysiloxanes, synthesized from cyclic siloxane precursors, are a cornerstone of advanced materials science, offering a unique combination of properties including exceptional thermal stability, biocompatibility, hydrophobicity, and low surface tension.[1][2] These characteristics stem from their inorganic siloxane backbone (Si-O-Si) and the organic side groups attached to the silicon atoms. The polymerization of low molecular weight cyclosiloxanes, such as octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5), into long-chain polymers is the fundamental route to producing silicone fluids, elastomers, and resins.[3][4] This guide provides a technical overview of the synthesis, properties, and key industrial applications of these HMW polymers, with a focus on their use in biomedical devices, personal care formulations, and high-performance industrial materials. Detailed experimental protocols and quantitative data are presented to serve as a resource for professionals in research and development.

Synthesis of High Molecular Weight Polysiloxanes